molecular formula C4H5FO B1403474 3-Fluorocyclobutan-1-one CAS No. 1415342-84-5

3-Fluorocyclobutan-1-one

Cat. No.: B1403474
CAS No.: 1415342-84-5
M. Wt: 88.08 g/mol
InChI Key: KQFPMCCDQBTGLX-UHFFFAOYSA-N
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Description

3-Fluorocyclobutan-1-one is an organic compound with the molecular formula C4H5FO It is a fluorinated derivative of cyclobutanone, characterized by the presence of a fluorine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and yields the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclobutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biological processes and the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The non-fluorinated parent compound.

    3-Chlorocyclobutan-1-one: A chlorinated analog.

    3-Bromocyclobutan-1-one: A brominated analog.

Uniqueness

3-Fluorocyclobutan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated and halogenated analogs .

Properties

IUPAC Name

3-fluorocyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFPMCCDQBTGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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